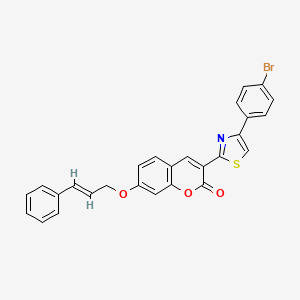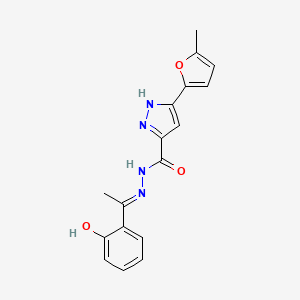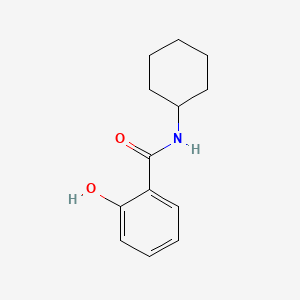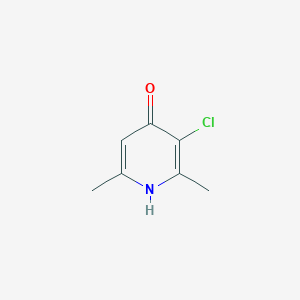
3-(4-(4-Bromophenyl)-1,3-thiazol-2-YL)-7-(cinnamyloxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(4-Bromophenyl)-1,3-thiazol-2-YL)-7-(cinnamyloxy)-2H-chromen-2-one is a complex organic compound that features a unique combination of bromophenyl, thiazolyl, and chromenone moieties
Vorbereitungsmethoden
The synthesis of 3-(4-(4-Bromophenyl)-1,3-thiazol-2-YL)-7-(cinnamyloxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 4-bromophenyl isothiocyanate with an appropriate amine under controlled conditions.
Coupling with chromenone: The thiazole derivative is then coupled with a chromenone derivative through a condensation reaction.
Introduction of the cinnamyloxy group: The final step involves the etherification of the chromenone-thiazole intermediate with cinnamyl alcohol under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
3-(4-(4-Bromophenyl)-1,3-thiazol-2-YL)-7-(cinnamyloxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
3-(4-(4-Bromophenyl)-1,3-thiazol-2-YL)-7-(cinnamyloxy)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins and enzymes.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism of action of 3-(4-(4-Bromophenyl)-1,3-thiazol-2-YL)-7-(cinnamyloxy)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and thiazolyl groups can facilitate binding to specific sites on proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(4-(4-Bromophenyl)-1,3-thiazol-2-YL)-7-(cinnamyloxy)-2H-chromen-2-one include:
3-Allyl-4-(4-bromophenyl)-3-cyano-6-oxopiperidine-2-thione: This compound also features a bromophenyl group and has been studied for its unique stereoselective synthesis and molecular structure.
4-Bromophenyl 4-bromobenzoate: Known for its polymorphic forms and distinct physical properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity not found in other similar compounds.
Eigenschaften
Molekularformel |
C27H18BrNO3S |
|---|---|
Molekulargewicht |
516.4 g/mol |
IUPAC-Name |
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one |
InChI |
InChI=1S/C27H18BrNO3S/c28-21-11-8-19(9-12-21)24-17-33-26(29-24)23-15-20-10-13-22(16-25(20)32-27(23)30)31-14-4-7-18-5-2-1-3-6-18/h1-13,15-17H,14H2/b7-4+ |
InChI-Schlüssel |
AYIWHOQZNXGSQK-QPJJXVBHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC(=CS4)C5=CC=C(C=C5)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC(=CS4)C5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11981822.png)
![N'-[(E)-(3-bromophenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11981826.png)
![5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11981839.png)





![N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11981863.png)
![N-{1-[(anilinocarbothioyl)amino]-2,2-dichloroethyl}benzamide](/img/structure/B11981871.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11981875.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B11981882.png)
![2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11981883.png)

